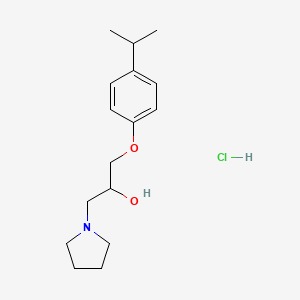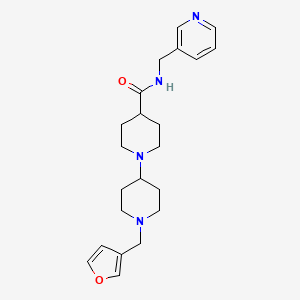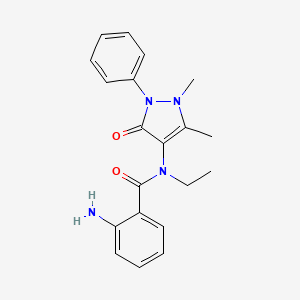![molecular formula C13H19NO3S2 B5146146 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine, also known as PMSF, is a popular serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a thiol-reactive compound that is commonly used to inhibit proteases during protein purification and analysis.
Wirkmechanismus
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine inhibits serine proteases by irreversibly modifying the active site of the enzyme. This compound reacts with the serine residue in the active site of the enzyme, forming a covalent bond and inhibiting the enzyme's activity. This compound is a thiol-reactive compound, and it can also react with other thiol-containing molecules in the sample, such as cysteine residues in proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. It is a synthetic compound that is not found in nature. However, in vitro, this compound can inhibit a wide range of serine proteases, which can have a significant impact on protein purification, enzyme assays, and cell culture experiments.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has several advantages as a protease inhibitor. It is a potent inhibitor of serine proteases and can be used at low concentrations. It is also stable in aqueous solutions and can be easily dissolved in common solvents such as ethanol and DMSO. However, this compound has some limitations. It is a thiol-reactive compound that can react with other thiol-containing molecules in the sample, leading to nonspecific inhibition. This compound is also not effective against other types of proteases, such as metalloproteases and cysteine proteases.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine. One area of research is to develop more specific protease inhibitors that can selectively inhibit individual proteases without affecting other enzymes in the sample. Another area of research is to develop new methods for protein purification that do not require the use of protease inhibitors. Finally, there is a need for more research on the biochemical and physiological effects of this compound in vivo, as well as its potential toxicity and environmental impact.
Synthesemethoden
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can be synthesized through a simple reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and thiomorpholine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 89-91°C.
Wissenschaftliche Forschungsanwendungen
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is widely used in scientific research as a protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. This compound is also used in enzyme assays to inhibit proteases that may interfere with the assay. In addition, this compound is used in cell culture to prevent proteolytic degradation of proteins.
Eigenschaften
IUPAC Name |
4-(2-methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10-8-12(17-3)13(9-11(10)2)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKBZWPMSBUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)


![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)